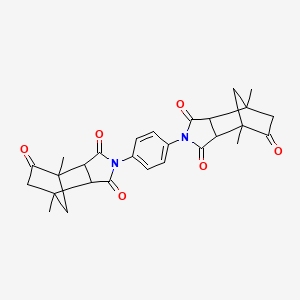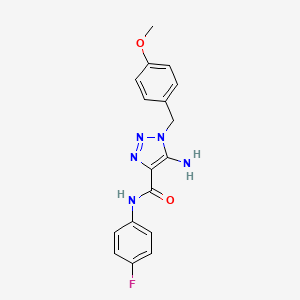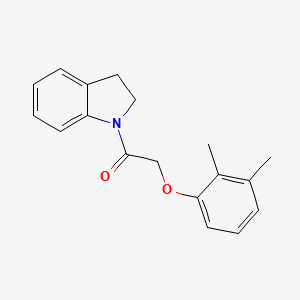![molecular formula C12H13ClF2N2O B11511399 2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethanamine](/img/structure/B11511399.png)
2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-AMINE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chlorodifluoromethoxy group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-AMINE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Chlorodifluoromethoxy Group: This step involves the introduction of the chlorodifluoromethoxy group onto the indole ring. This can be achieved through electrophilic substitution reactions using reagents like chlorodifluoromethane.
Attachment of the Ethan-1-Amine Group: The final step involves the attachment of the ethan-1-amine group to the indole core. This can be done through nucleophilic substitution reactions using appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorodifluoromethane, various amine precursors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-AMINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[5-(TRIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-AMINE: Similar structure but with a trifluoromethoxy group instead of a chlorodifluoromethoxy group.
2-[5-(METHOXY)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-AMINE: Similar structure but with a methoxy group instead of a chlorodifluoromethoxy group.
Uniqueness
The presence of the chlorodifluoromethoxy group in 2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-AMINE imparts unique chemical properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H13ClF2N2O |
|---|---|
Molecular Weight |
274.69 g/mol |
IUPAC Name |
2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C12H13ClF2N2O/c1-7-9(4-5-16)10-6-8(18-12(13,14)15)2-3-11(10)17-7/h2-3,6,17H,4-5,16H2,1H3 |
InChI Key |
SMPFSOJTFREGHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B11511321.png)
![Benzyl 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate](/img/structure/B11511337.png)
methanone](/img/structure/B11511351.png)

![4-(2,5-Dimethoxy-phenyl)-5-quinolin-2-yl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B11511356.png)
![3-(3-Ethoxy-2-hydroxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11511357.png)
![2-Tert-butyl-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B11511365.png)

![N-cyclohexyl-4-{[(2,6-dioxocyclohexylidene)methyl]amino}benzamide](/img/structure/B11511371.png)
![methyl 11-(3-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11511373.png)
![4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B11511379.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methylpropan-1-amine](/img/structure/B11511383.png)
